3,4-双((叔丁氧羰基)氨基)苯甲酸

描述

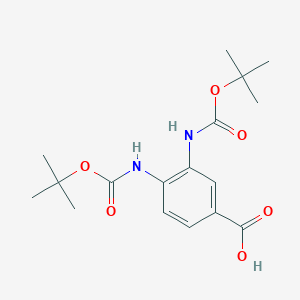

3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid, also known as 3,4-BTB, is a derivative of benzoic acid and is used as a reagent in organic synthesis. It is a versatile reagent used in a wide range of applications, including the synthesis of pharmaceuticals, the preparation of polymers, and the development of new materials. 3,4-BTB is a white crystalline solid with a melting point of 158-160 °C. It is soluble in water and many organic solvents, and is stable under normal storage conditions.

科学研究应用

合成新型氨基酸基树状聚合物

Mulders et al. (1997) 进行的研究概述了与3,4-双((叔丁氧羰基)氨基)苯甲酸密切相关的树状聚合物单体的合成。这项研究展示了利用汇聚合成方法设计新型氨基酸基树状聚合物的应用,这可能对新生物材料的开发具有重要意义。

手性药用成分的开发

2012年 Imamoto et al. 进行的研究描述了用于铑催化不对称氢化的手性配体的合成。这些配体被用于高效制备含有氨基酸成分的手性药用成分,表明类似化合物如3,4-双((叔丁氧羰基)氨基)苯甲酸在药物合成中的潜力。

生成和捕获反应

Liu et al. (1999) 进行的研究重点介绍了与3,4-双((叔丁氧羰基)氨基)苯甲酸结构相似的化合物的生成和捕获反应。该研究提供了有关这类化合物反应性质的见解,这可能对有机合成和化学工程产生影响。

尿素保护氨基酸N-羧酸酐的二聚化

在 Leban and Colson (1996) 进行的研究中,他们探讨了叔丁氧羰基保护的N-羧酸酐的碱诱导二聚化。这项研究对于了解类似3,4-双((叔丁氧羰基)氨基)苯甲酸在不同化学环境中的化学行为至关重要。

双氨基酸衍生物的合成

Ferreira等人(2009)对 the synthesis of bis-amino acid derivatives 进行了研究,展示了类似3,4-双((叔丁氧羰基)氨基)苯甲酸的化合物在创建复杂氨基酸结构方面的多功能性。这项研究对于肽合成和相关领域的进展至关重要。

在分子方形结构中的应用

Gupta and Mandal (2018) 进行的研究讨论了使用组分包括N,N'-双(2-吡啶甲基)-叔丁基胺进行分子方形结构的自组装。这项研究可能为3,4-双((叔丁氧羰基)氨基)苯甲酸在分子自组装和纳米技术领域提供类似的应用。

安全和危害

3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid has low toxicity, but safety precautions should still be taken when handling and storing it. It should be stored in a dry, cool, well-ventilated place, away from sources of ignition and oxidizing agents . It is also recommended to wear gloves and eye protection to avoid contact with skin and eyes .

生化分析

Biochemical Properties

3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For instance, it can interact with proteases, enzymes that break down proteins, by forming stable complexes that hinder their function. Additionally, 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid can bind to specific proteins, altering their conformation and affecting their biological activity .

Cellular Effects

The effects of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid on cells are diverse and depend on the cell type and concentration used. In general, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of kinases, enzymes involved in phosphorylation processes, leading to changes in signal transduction pathways. Furthermore, 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid exerts its effects through various mechanisms. One primary mechanism involves the binding of the compound to enzyme active sites, leading to enzyme inhibition. This binding can be competitive, where the compound competes with the substrate for the active site, or non-competitive, where it binds to an allosteric site, causing conformational changes that reduce enzyme activity. Additionally, 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid can change over time. The stability of the compound is crucial for its long-term effects. It is generally stable under dry, room temperature conditions, but its degradation can occur under certain conditions, such as exposure to moisture or extreme temperatures. Long-term studies have shown that 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression patterns .

Dosage Effects in Animal Models

The effects of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid in animal models vary with dosage. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects are often observed, where a certain concentration is required to elicit a measurable response. High doses of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid can result in toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential organ damage .

Metabolic Pathways

3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid is involved in various metabolic pathways. It can interact with enzymes such as esterases, which hydrolyze ester bonds, leading to the release of tert-butoxycarbonyl groups. This interaction can affect metabolic flux and alter the levels of specific metabolites within the cell. Additionally, the compound may influence the activity of other metabolic enzymes, thereby modulating overall metabolic processes .

Transport and Distribution

Within cells and tissues, 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its interaction with membrane transporters can affect its uptake and distribution within different tissues .

Subcellular Localization

The subcellular localization of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate enzyme activity. The precise localization of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid within the cell can significantly impact its biochemical and cellular effects .

属性

IUPAC Name |

3,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O6/c1-16(2,3)24-14(22)18-11-8-7-10(13(20)21)9-12(11)19-15(23)25-17(4,5)6/h7-9H,1-6H3,(H,18,22)(H,19,23)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQDWMAMCZQDNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617123 | |

| Record name | 3,4-Bis[(tert-butoxycarbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66636-17-7 | |

| Record name | 3,4-Bis[(tert-butoxycarbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![thiazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B1321318.png)

![Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester](/img/structure/B1321319.png)

![tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1321330.png)